molecular formula C20H25N3O2S B2415274 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 894000-88-5

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2415274
CAS No.: 894000-88-5
M. Wt: 371.5
InChI Key: ZGRZWWNBHPSPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a synthetic small molecule that features a pyridazinone core, a structure of significant interest in medicinal chemistry. Compounds based on the pyridazinone scaffold have been investigated for their potential to inhibit key biological pathways. For instance, optimized pyridazinone derivatives have been developed as potent and specific inhibitors of the plasmodial surface anion channel (PSAC) for antimalarial research, demonstrating a well-defined mechanism of action and refractoriness to acquired resistance . Furthermore, structurally related pyridazinyl compounds are being explored as ALK5 inhibitors, highlighting the therapeutic relevance of this chemical class . This particular molecule, with its ethoxyphenyl and methylpiperidine substituents, is designed for researchers exploring structure-activity relationships in these or similar areas. It is supplied as a high-purity compound to ensure consistent and reliable results in biochemical and pharmacological studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-3-25-17-6-4-16(5-7-17)18-8-9-19(22-21-18)26-14-20(24)23-12-10-15(2)11-13-23/h4-9,15H,3,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRZWWNBHPSPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCC(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials One common method involves the reaction of 4-ethoxyphenylhydrazine with a suitable ketone to form the pyridazinone coreThe reaction conditions often require the use of organic solvents such as acetone or ethanol, and catalysts like potassium carbonate to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted pyridazinone compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxyphenyl and piperidinyl moieties enhances its potential for diverse applications in medicinal chemistry and organic synthesis .

Biological Activity

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This compound exhibits potential therapeutic applications, particularly in the treatment of neurodegenerative diseases, inflammation, and microbial infections.

The compound has the following chemical structure and properties:

PropertyDetails
IUPAC Name This compound
Molecular Formula C19H23N3O2S
Molecular Weight 357.47 g/mol
CAS Number 894000-85-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to act as an enzyme inhibitor , particularly in pathways associated with neurodegenerative diseases like Alzheimer’s. The compound may inhibit enzymes by binding to their active sites, thus preventing normal catalytic activity, which can lead to therapeutic effects such as reduced inflammation and improved cognitive function .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antioxidant Activity

  • The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells.

2. Anti-inflammatory Effects

  • Studies have shown that it can reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory conditions.

3. Antimicrobial Properties

  • Preliminary studies indicate that the compound exhibits activity against various microbial strains, making it a candidate for further investigation as an antimicrobial agent.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer’s disease. Results indicated that treatment with the compound led to a significant reduction in amyloid-beta plaques and improved cognitive function as measured by behavioral tests .

Case Study 2: Anti-inflammatory Activity
In a controlled experiment, the compound was administered to mice with induced inflammation. The results showed a marked decrease in pro-inflammatory cytokines and a reduction in swelling compared to control groups .

Comparative Analysis with Similar Compounds

When compared to other pyridazinone derivatives, this compound stands out due to its unique combination of functional groups that enhance its biological activity. For example:

Compound NameBiological Activity
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-onePotent cyclooxygenase-2 inhibition
6-(4-ethoxyphenyl)pyridazin-3(2H)-oneSignificant anti-inflammatory activity

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways:

  • Pyridazine Core Formation : React 4-ethoxyphenyl hydrazine derivatives with diketones or carbonyl precursors under controlled pH and temperature to form the pyridazine ring .
  • Sulfanyl Group Introduction : Use thiolation agents (e.g., Lawesson’s reagent) or nucleophilic substitution with thiols under inert atmospheres to attach the sulfanyl moiety .
  • Piperidine Coupling : Employ coupling reagents like EDC/HOBt or Mitsunobu conditions to link the ethanone group to 4-methylpiperidine. Solvents (DMF, dichloromethane) and catalysts (palladium, copper) require optimization for yield and purity . Analytical Validation : Monitor intermediates via TLC and confirm final structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : Assign peaks for the ethoxyphenyl (δ 6.8–7.4 ppm), pyridazine (δ 8.0–8.5 ppm), and piperidine protons (δ 1.2–2.8 ppm) to confirm regiochemistry .
  • HPLC/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect impurities .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or bond angles if crystalizable .

Q. What are the key structural features influencing this compound’s physicochemical properties?

  • Ethoxyphenyl Group : Enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility .
  • Sulfanyl Linker : Increases metabolic stability compared to ethers but may participate in disulfide formation under oxidative conditions .
  • 4-Methylpiperidine : Improves solubility via amine protonation at physiological pH and modulates target binding through steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Dose-Response Validation : Perform EC50_{50}/IC50_{50} assays in triplicate using standardized cell lines (e.g., HEK293 for receptor binding) to rule out concentration-dependent effects .
  • Purity Reassessment : Re-examine compound batches via HPLC to exclude degradation products or isomers confounding activity .
  • Target Selectivity Profiling : Use kinase/GPCR panels or CRISPR-edited cell models to confirm specificity .

Q. What computational strategies predict binding affinity and selectivity for this compound?

  • Molecular Docking : Simulate interactions with homology-modeled targets (e.g., kinases) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the pyridazine N-atoms and hydrophobic contacts with the piperidine .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD/RMSF plots for conformational flexibility .
  • QSAR Modeling : Train models on analogs from to correlate substituent electronegativity with activity .

Q. How can SAR studies optimize this compound’s pharmacological profile?

  • Substituent Variation : Replace the ethoxy group with fluoro, methyl, or methoxy to tune lipophilicity and metabolic stability. Synthesize piperidine regioisomers (e.g., 3-methyl) to probe steric effects .
  • Bioisosteric Replacement : Substitute the sulfanyl group with sulfoxide/sulfone or methylene to modulate redox sensitivity .
  • In Vivo PK/PD : Compare oral bioavailability and brain penetration in rodent models for lead prioritization .

Q. What in vitro models evaluate metabolic stability?

  • Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH cofactor. Monitor depletion via LC-MS over 60 minutes (t1/2_{1/2} >30 min desirable) .
  • CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in enzymatic inhibition data?

  • Assay Replication : Repeat experiments under identical conditions (pH 7.4, 37°C) with internal controls (e.g., staurosporine for kinases).
  • Enzyme Source Comparison : Test recombinant vs. tissue-extracted enzymes to rule out isoform-specific effects .
  • Allosteric Modulation Check : Perform displacement assays with known orthosteric inhibitors to confirm competitive binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.